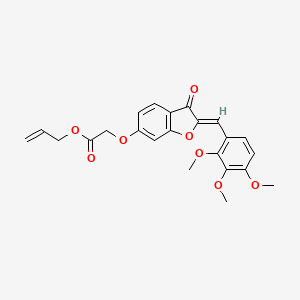

(Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative characterized by a Z-configuration at the benzylidene double bond. Its structure comprises a 2,3-dihydrobenzofuran core substituted at the 2-position with a 2,3,4-trimethoxybenzylidene group and at the 6-position with an allyloxyacetate ester. The Z-configuration positions the trimethoxybenzylidene substituent and the benzofuran ring on opposite sides of the double bond, influencing molecular geometry and intermolecular interactions.

Properties

IUPAC Name |

prop-2-enyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-5-10-29-20(24)13-30-15-7-8-16-18(12-15)31-19(21(16)25)11-14-6-9-17(26-2)23(28-4)22(14)27-3/h5-9,11-12H,1,10,13H2,2-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKUYONUBRGAFN-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps:

- Formation of the Benzofuran Derivative : The starting material is often a trimethoxybenzaldehyde derivative that undergoes condensation with appropriate ketones to form the benzofuran structure.

- Allylation : The allyl group is introduced through nucleophilic substitution or addition reactions involving allylic halides.

- Acetate Formation : The final step involves the acetylation of the hydroxyl group to yield the acetate ester.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing catechol moieties have demonstrated the ability to scavenge free radicals effectively. In vitro assays such as DPPH and ORAC have been used to evaluate these properties, showing promising results for compounds related to (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate .

Anticancer Properties

Preliminary studies have screened related compounds for anticancer activity against various cancer cell lines, including breast and colon cancer. The National Cancer Institute’s Developmental Therapeutics Program has evaluated such compounds using the SRB assay method. Results indicated that certain derivatives exhibited cytotoxic effects at micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast | 10 |

| Compound B | Colon | 15 |

| Compound C | Melanoma | 8 |

Anti-inflammatory Effects

Compounds similar to (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown potential in inhibiting pro-inflammatory enzymes such as COX and LOX. These enzymes are crucial in mediating inflammatory responses and their inhibition can lead to reduced inflammation in various models .

The biological activities of (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be attributed to several mechanisms:

- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, aiding in radical scavenging.

- Enzyme Inhibition : The structural motifs present in the compound allow for effective binding to active sites of enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various biological systems:

- In Vitro Studies : A study assessed the effects of (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate on human cancer cell lines. Results demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics.

- Animal Models : In vivo studies are needed to confirm these findings and assess pharmacokinetics and bioavailability.

Scientific Research Applications

Biological Activities

-

Antioxidant Properties

- Research has indicated that compounds similar to (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and could be beneficial in treating diseases associated with oxidative damage.

-

Anti-inflammatory Effects

- Studies show that derivatives of benzofuran compounds can reduce inflammation markers in vitro and in vivo. For instance, compounds with similar structural motifs have been reported to inhibit the recruitment of leukocytes during inflammatory responses, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential

Pharmacological Applications

-

Drug Development

- The unique chemical structure of (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate makes it a candidate for developing new therapeutic agents targeting specific diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways suggests it could be formulated into novel drugs.

-

Formulation Enhancements

- The compound's solubility characteristics may be exploited to improve the bioavailability of existing drugs. For example, formulations incorporating (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate could enhance the pharmacokinetic profiles of poorly soluble drugs .

Case Studies

- In Vivo Studies

-

Clinical Applications

- Preliminary clinical trials involving similar compounds have shown promise in reducing symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These studies highlight the potential for translating laboratory findings into clinical practice .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 3-oxo-2,3-dihydrobenzofuran derivatives, where structural variations occur in the benzylidene substituents and ester groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to methyl analog.

Key Findings :

Thiophene and furan substituents (in other analogs) introduce heteroatoms, altering electronic distribution and hydrogen-bonding capacity .

Ester Group Influence: The allyl ester in the target compound may offer greater lipophilicity than the methyl ester (logP ~2.5–3.0 estimated), favoring membrane permeability in drug-design contexts.

Stereochemical Considerations: The Z-configuration is critical for spatial alignment of substituents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (Z)-allyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis typically involves a multi-step process starting with benzofuran derivatives and acetic acid precursors. Key steps include:

- Knoevenagel condensation between 2,3,4-trimethoxybenzaldehyde and a 3-oxo-2,3-dihydrobenzofuran intermediate to form the benzylidene moiety.

- Esterification of the hydroxyl group at the 6-position of the benzofuran core with allyloxyacetic acid derivatives.

Critical parameters include: - Catalysts : Triethylamine or acetic anhydride for condensation steps .

- Solvents : Dichloromethane or 1,4-dioxane for reflux conditions .

- Purification : Column chromatography or recrystallization to isolate the (Z)-isomer .

Yield optimization (reported up to 70–85%) depends on precise temperature control (60–80°C) and stoichiometric ratios of reactants .

Q. How is the structural integrity of this compound validated experimentally?

Advanced spectroscopic and crystallographic methods are used:

- NMR Spectroscopy : H and C NMR confirm the (Z)-configuration of the benzylidene group and ester linkage. Key signals include downfield shifts for the α,β-unsaturated ketone (δ 7.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 438.1678 for CHO) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the dihydrobenzofuran ring and allyl ester .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial bioactivity studies focus on:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory testing : Inhibition of cyclooxygenase (COX-1/COX-2) or TNF-α production in macrophage models .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Comparative studies on analogs reveal:

- Methoxy positioning : 2,3,4-Trimethoxy substitution enhances antimicrobial activity compared to 3,4,5-trimethoxy derivatives due to improved membrane permeability .

- Ester group effects : Allyl esters show higher metabolic stability than methyl or tert-butyl esters in pharmacokinetic assays .

- Benzylidene vs. fluorobenzylidene : Fluorine substitution increases electronic density, improving receptor binding affinity but reducing solubility .

Methodological approach : Synthesize derivatives via parallel combinatorial chemistry, followed by QSAR modeling to correlate substituent effects with bioactivity .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies often arise from:

- Assay conditions : Variability in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration). Standardize protocols using guidelines like OECD 423 .

- Isomer purity : Trace (E)-isomers or unreacted intermediates may skew results. Validate purity via HPLC (>95%) before testing .

- Target specificity : Use CRISPR-edited cell lines or knockout models to confirm mechanism of action (e.g., kinase inhibition vs. DNA intercalation) .

Q. What computational tools are suitable for predicting target interactions?

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., topoisomerase II) or receptors (e.g., estrogen receptor-α) .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- ADMET prediction : SwissADME or ProTox-II to evaluate bioavailability, toxicity, and metabolic pathways .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution .

- Solvent selection : Use anhydrous THF instead of DCM to minimize side reactions .

- Protecting groups : Temporarily protect the benzofuran ketone with a silyl ether (e.g., TBSCl) to prevent undesired enolate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.